molecular formula C6H4F4N2O B13348769 3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine

3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine

Cat. No.: B13348769
M. Wt: 196.10 g/mol
InChI Key: WWVWQMQJZHDKLO-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3-position, a trifluoromethoxy group at the 5-position, and an amine group at the 4-position of the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce nitroso, nitro, amine, or imine derivatives .

Scientific Research Applications

3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, potentially leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(trifluoromethoxy)pyridine
  • 5-Fluoro-3-(trifluoromethoxy)pyridin-4-amine
  • 3,5-Difluoro-4-(trifluoromethoxy)pyridine

Uniqueness

3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring. The combination of a fluorine atom, trifluoromethoxy group, and amine group imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Properties

Molecular Formula

C6H4F4N2O

Molecular Weight

196.10 g/mol

IUPAC Name

3-fluoro-5-(trifluoromethoxy)pyridin-4-amine

InChI

InChI=1S/C6H4F4N2O/c7-3-1-12-2-4(5(3)11)13-6(8,9)10/h1-2H,(H2,11,12)

InChI Key

WWVWQMQJZHDKLO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)N)OC(F)(F)F

Origin of Product

United States

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